N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide
Description
N-[3-(2-Oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide is a synthetic small molecule characterized by a central acetamide backbone linked to a phenoxy group and a 2-oxopiperidinyl-substituted phenyl ring.
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(14-24-17-9-2-1-3-10-17)20-15-7-6-8-16(13-15)21-12-5-4-11-19(21)23/h1-3,6-10,13H,4-5,11-12,14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKBAVHENDNISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Piperidinyl Intermediate: The initial step involves the preparation of the piperidinyl intermediate. This can be achieved through the reaction of a suitable piperidine derivative with an appropriate reagent under controlled conditions.
Coupling with Phenyl Group: The piperidinyl intermediate is then coupled with a phenyl group using a coupling reagent such as a palladium catalyst. This step requires precise control of temperature and reaction time to ensure the desired product is obtained.
Introduction of the Phenoxyacetamide Moiety: The final step involves the introduction of the phenoxyacetamide moiety. This can be achieved through a nucleophilic substitution reaction, where the phenyl group is substituted with the phenoxyacetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. Additionally, the use of automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents, acylating agents; typically carried out in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is used to study cellular processes and molecular interactions. It can be used as a probe to investigate the function of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications. It is being investigated for its ability to modulate biological pathways involved in diseases such as cancer and neurodegenerative disorders.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of a particular enzyme, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on structural features, physicochemical properties, and available biological data.
Structural Modifications and Substituent Effects
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide ()
- Structural Differences: Incorporates a methoxy group at the 3-position and a 3-methylphenyl group instead of phenoxy.
- Impact :
- Increased lipophilicity due to the methyl group (logP likely higher).
- Methoxy substitution may enhance metabolic stability compared to unsubstituted phenyl rings.
- Molecular weight: 352.43 g/mol (vs. ~337 g/mol for the target compound, assuming similar backbone).
N-(3-Oxo-1-thia-4-azaspiro[4.4]non-4-yl)-2-phenoxyacetamide (7a) ()
- Structural Differences: Replaces the oxopiperidine with a spirocyclic 1-thia-4-azaspiro[4.4]nonane system.
- Key Data : Melting point 113–117°C; IR bands at 1722 cm⁻¹ (C=O) and 1687 cm⁻¹ (amide), consistent with acetamide and ketone functionalities .
2-Phenoxy-N-(3-(trifluoromethyl)phenyl)acetamide (Gf) ()
- Structural Differences : Lacks the oxopiperidine ring; substitutes phenyl with a trifluoromethyl group.
- Impact :
- Trifluoromethyl group increases electron-withdrawing effects, enhancing resistance to oxidative metabolism.
- Reduced molecular complexity compared to the target compound.
- Key Data: Melting point 93–94°C; ¹H NMR shows aromatic proton signals at δ 7.27–7.32 (phenyl) and δ 6.95–6.99 (phenoxy) .
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|
| N-[3-(2-Oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide* | C19H20N2O3 | ~324.38 | Not reported | Oxopiperidine, phenoxyacetamide |
| N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide | C21H24N2O3 | 352.43 | Not reported | Methoxy, 3-methylphenyl |
| N-(3-Oxo-1-thia-4-azaspiro[4.4]non-4-yl)-2-phenoxyacetamide | C15H18N2O3S | 306.38 | 113–117 | Spirocyclic, sulfur incorporation |
| 2-Phenoxy-N-(3-(trifluoromethyl)phenyl)acetamide (Gf) | C15H12F3NO2 | 295.26 | 93–94 | Trifluoromethyl substituent |
*Assumed molecular formula based on structural similarity to analogs.
Biological Activity
N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry due to its structural complexity and potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, interactions with biological targets, and implications for disease treatment.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.43 g/mol. The compound features a phenoxyacetamide moiety linked to a piperidine derivative, which suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit biological activities through several mechanisms:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in the coagulation cascade, particularly factor Xa (FXa), similar to the well-studied anticoagulant apixaban.
- Receptor Interaction : In silico studies suggest that this compound may interact with key proteins implicated in various disease mechanisms, potentially influencing pathways related to inflammation and cancer.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| This compound | Structure | FXa inhibition, potential antithrombotic effects |
| 2-(4-chlorophenoxy)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide | Structure | Antiviral activity against SARS-CoV-2 |
| N-(3-(4-fluorophenyl)-pyridin-4-yloxy)-2-methoxyacetamide | Structure | Potential anti-inflammatory properties |
| N-[3-(2-hydroxypyridin-4-yl)phenyl]-2-methoxyacetamide | Structure | Investigated for neuroprotective effects |
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
- Anticoagulant Activity : Pre-clinical studies demonstrated that the compound exhibits dose-dependent antithrombotic efficacy, suggesting its potential use in preventing thromboembolic events.
- In Silico Analysis : Computational docking studies have indicated favorable binding affinities between this compound and target proteins associated with various diseases, warranting further exploration into its pharmacodynamics and pharmacokinetics.
- Synthesis and Derivatives : Research on synthetic pathways has shown that modifications to the structure can enhance or alter biological activities, highlighting the versatility of this compound in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
